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molecular formula C11H6BrF2N B1526589 5-Bromo-2-(2,4-difluorophenyl)pyridine CAS No. 453530-70-6

5-Bromo-2-(2,4-difluorophenyl)pyridine

Cat. No. B1526589
M. Wt: 270.07 g/mol
InChI Key: PGLAAMSCAONZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09450195B2

Procedure details

One 1.0 L round bottom flask was charged with 2,5-dibromopyridine (10.45 g, 44.1 mmol); (2,4-difluorophenyl) boronic acid (7.66 g, 48.5 mmol); potassium carbonate (12.19 g, 88 mmole); diacetoxypalladium (0.495 g, 2.206 mmol); triphenylphosphine (1.157 g, 4.41 mmol); and acetonitrile (348 ml) and MeOH (174 ml). The reaction mixture was heated to 40° C. for 40 hours. The reaction mixture was diluted with deionized water and extracted with ethyl acetate. The organic portion was combined and subjected to column chromatography (SiO2 gel, 10% EtOAc in heptane) to yield the desired compound, 5-bromo-2-(2,4-difluorophenyl)pyridine (10 g; 84%).
[Compound]
Name
One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step Two
Quantity
12.19 g
Type
reactant
Reaction Step Three
Quantity
1.157 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.495 g
Type
catalyst
Reaction Step Six
Name
Quantity
174 mL
Type
solvent
Reaction Step Seven
Quantity
348 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[F:9][C:10]1[CH:15]=[C:14]([F:16])[CH:13]=[CH:12][C:11]=1B(O)O.C(=O)([O-])[O-].[K+].[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O.C(O[Pd]OC(=O)C)(=O)C.CO.C(#N)C>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:13]2[CH:12]=[CH:11][C:10]([F:9])=[CH:15][C:14]=2[F:16])=[N:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
One
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
10.45 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Step Two
Name
Quantity
7.66 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)B(O)O
Step Three
Name
Quantity
12.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1.157 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0.495 g
Type
catalyst
Smiles
C(C)(=O)O[Pd]OC(C)=O
Step Seven
Name
Quantity
174 mL
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
348 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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